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Compound of Interest

Compound Name: 9-(4-Ethynylphenyl)carbazole

Cat. No.: B1356723 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and

synthesis of 9-(4-ethynylphenyl)carbazole, a molecule of significant interest in materials

science and medicinal chemistry due to its unique electronic and structural features. This

document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside a detailed experimental protocol for

its synthesis via the Sonogashira coupling reaction.

Spectroscopic Data
While a complete, unified experimental dataset for 9-(4-ethynylphenyl)carbazole is not readily

available in a single public source, the following tables summarize the expected spectroscopic

data based on the analysis of its constituent moieties and data from closely related carbazole

derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum of 9-(4-ethynylphenyl)carbazole is expected to show distinct

signals for the carbazole and the ethynylphenyl protons. The chemical shifts (δ) are predicted

based on known values for similar carbazole derivatives.
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Chemical Shift (δ, ppm) Multiplicity Assignment

~8.15 Doublet

Protons on the carbazole ring

adjacent to the nitrogen

(positions 4, 5)

~7.60-7.70 Multiplet
Protons on the ethynylphenyl

ring

~7.40-7.50 Multiplet
Protons on the carbazole ring

(positions 2, 7)

~7.25-7.35 Multiplet
Protons on the carbazole ring

(positions 1, 3, 6, 8)

~3.10 Singlet Acetylenic proton (-C≡CH)

Note: Predicted values are based on general spectral data for N-aryl carbazoles and ethynyl-

substituted aromatic compounds.

Table 2: Predicted ¹³C NMR Spectroscopic Data
The carbon NMR spectrum will provide insights into the carbon framework of the molecule.
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Chemical Shift (δ, ppm) Assignment

~140
Quaternary carbons of the carbazole ring

attached to nitrogen

~133
Carbons of the ethynylphenyl ring attached to

the carbazole

~128-132 Aromatic carbons of the ethynylphenyl ring

~126 Aromatic carbons of the carbazole ring

~123 Aromatic carbons of the carbazole ring

~120 Aromatic carbons of the carbazole ring

~110 Aromatic carbons of the carbazole ring

~83 Acetylenic carbon (-C≡CH)

~78 Acetylenic carbon (-C≡CH)

Note: These are expected chemical shift ranges and can vary based on the solvent and

experimental conditions.

Table 3: Predicted IR Spectroscopic Data
The infrared spectrum is crucial for identifying the key functional groups within 9-(4-
ethynylphenyl)carbazole.

Frequency (cm⁻¹) Vibrational Mode

~3300 C-H stretch (alkyne)

~3050 C-H stretch (aromatic)

~2110 C≡C stretch (alkyne)

~1600, 1480, 1450 C=C stretch (aromatic)

~750 C-H bend (aromatic)
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Table 4: Predicted UV-Vis Spectroscopic Data
The UV-Vis absorption spectrum, typically recorded in a solvent like dichloromethane or THF,

reveals the electronic transitions within the conjugated π-system.

λmax (nm) Solvent

~293, 325, 338 Dichloromethane

Note: The absorption maxima are based on the UV-Vis spectra of carbazole and its derivatives.

Experimental Protocols
The primary method for the synthesis of 9-(4-ethynylphenyl)carbazole is the Sonogashira

cross-coupling reaction.

Synthesis of 9-(4-ethynylphenyl)carbazole via
Sonogashira Coupling
This protocol describes the palladium- and copper-catalyzed cross-coupling of a 9-

halocarbazole with 4-ethynylphenylboronic acid or a related ethynylating agent.

Materials:

9-Iodo-9H-carbazole (or 9-Bromo-9H-carbazole)

4-Ethynylphenylboronic acid pinacol ester

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Copper(I) iodide (CuI)

Potassium carbonate (K₂CO₃)

Toluene (anhydrous)
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N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

To an oven-dried Schlenk flask, add 9-iodo-9H-carbazole (1.0 eq), 4-ethynylphenylboronic

acid pinacol ester (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq),

copper(I) iodide (0.04 eq), and potassium carbonate (3.0 eq).

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

Add a mixture of anhydrous toluene and DMF (e.g., 4:1 v/v) via syringe.

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction

progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl

acetate.

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to yield 9-(4-ethynylphenyl)carbazole as a solid.
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Click to download full resolution via product page

Caption: Sonogashira coupling for the synthesis of 9-(4-ethynylphenyl)carbazole.
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Caption: General workflow for the synthesis and characterization of the target compound.
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To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 9-(4-
ethynylphenyl)carbazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1356723#spectroscopic-data-nmr-ir-uv-vis-of-9-4-
ethynylphenyl-carbazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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